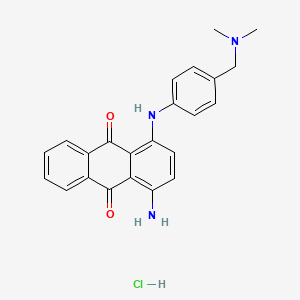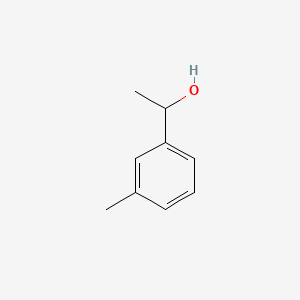
Zafuleptine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zafuleptine: is a synthetic compound developed in the mid-1970s as an antidepressant. Despite its potential, it was never marketed. The compound’s chemical structure is characterized by the presence of a fluorobenzyl group, an amino group, and a carboxylic acid group, making it a unique molecule in the realm of antidepressants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zafuleptine involves several key steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of fluorobenzene with a suitable halogenating agent to introduce the fluorine atom.
Amination: The fluorobenzyl intermediate is then reacted with an amine to introduce the amino group.
Chain Extension: The resulting compound undergoes a series of reactions to extend the carbon chain, typically involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Zafuleptine undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Zafuleptine has been explored for various scientific research applications:
Chemistry: As a model compound for studying the effects of fluorine substitution on the reactivity of benzyl derivatives.
Biology: Investigating its potential as a biochemical probe due to its unique structure.
Medicine: Although not marketed, its antidepressant properties have been studied in preclinical trials.
Industry: Potential applications in the synthesis of other fluorinated organic compounds.
Mechanism of Action
The mechanism by which Zafuleptine exerts its antidepressant effects involves the modulation of neurotransmitter levels in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This action is mediated through its interaction with specific transporters and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another antidepressant with a fluorobenzyl group.
Sertraline: Contains a similar amine group and acts as a selective serotonin reuptake inhibitor.
Citalopram: Shares the carboxylic acid functionality and is used as an antidepressant.
Uniqueness
Zafuleptine’s uniqueness lies in its specific combination of functional groups, which confer distinct pharmacological properties. Unlike other antidepressants, it has a unique balance of serotonin and norepinephrine reuptake inhibition, potentially offering a different side effect profile and efficacy .
Properties
CAS No. |
59209-97-1 |
|---|---|
Molecular Formula |
C17H26FNO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |
InChI |
InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |
InChI Key |
YZYKBQUWMPUVEN-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |
Key on ui other cas no. |
59210-05-8 59210-06-9 59209-97-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B1619462.png)

![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)


![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)


![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one](/img/structure/B1619474.png)

![Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide](/img/structure/B1619477.png)



